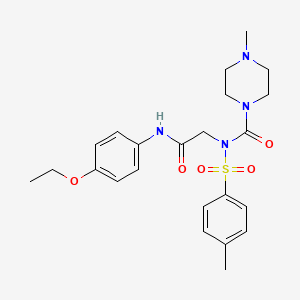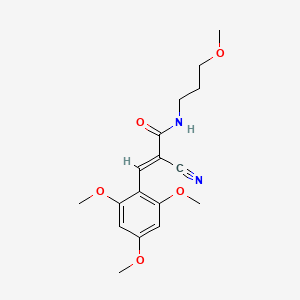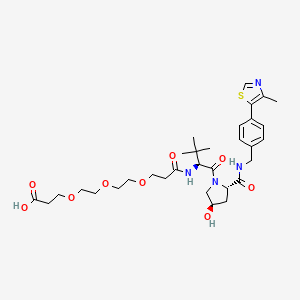
6-(Propionyl)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propionyl)pyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Pinacol boronic esters, including 6-(Propionyl)pyridine-3-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Additionally, a catalytic protodeboronation of these esters allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Catalytic Protodeboronation
Pinacol boronic esters, such as “6-(Propionyl)pyridine-3-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The “6-(Propionyl)pyridine-3-boronic acid pinacol ester” can be used as a reagent in this process .
Preparation of HIV-1 Protease Inhibitors
This compound has been used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential cancer therapeutics .
Synthesis of PDK1 and Protein Kinase CK2 Inhibitors
“6-(Propionyl)pyridine-3-boronic acid pinacol ester” has been used in the synthesis of PDK1 and protein kinase CK2 inhibitors . These inhibitors have potential applications in cancer therapy .
Phosphine-free Suzuki-Miyaura Cross-coupling Reactions
This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . This process is a regioselective method for forming carbon-carbon bonds .
Tandem Palladium-catalyzed Intramolecular Aminocarbonylation and Annulation
“6-(Propionyl)pyridine-3-boronic acid pinacol ester” can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This process is a method for forming complex organic structures .
Mécanisme D'action
Target of Action
The primary target of 6-(Propionyl)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) is transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic group for the transmetalation process .
Pharmacokinetics
It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a critical step in many organic synthesis processes .
Action Environment
The action of 6-(Propionyl)pyridine-3-boronic acid pinacol ester can be influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can also influence the reaction .
Orientations Futures
The future directions for 6-(Propionyl)pyridine-3-boronic acid pinacol ester and similar compounds involve further development of their synthesis and use in various chemical reactions . For instance, the development of a well-defined protodeboronation process could open up new possibilities for their use in organic synthesis .
Propriétés
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLJCSCAXFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2872486.png)

![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2872490.png)

![3-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2872494.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2872496.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![7-Oxaspiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2872504.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)